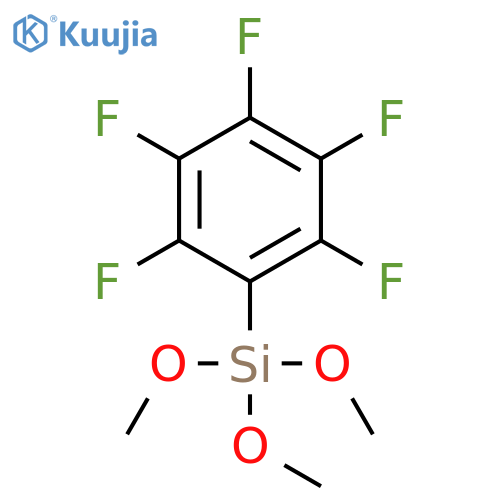Cas no 223668-64-2 (Trimethoxy(pentafluorophenyl)silane)

223668-64-2 structure
商品名:Trimethoxy(pentafluorophenyl)silane
CAS番号:223668-64-2
MF:C9H9F5O3Si
メガワット:288.243481397629
MDL:MFCD04039205
CID:244606
PubChem ID:253661401
Trimethoxy(pentafluorophenyl)silane 化学的及び物理的性質
名前と識別子
-
- Benzene,1,2,3,4,5-pentafluoro-6-(trimethoxysilyl)-
- Silane,trimethoxy(pentafluorophenyl)- (9CI)
- Trimethoxy(pentafluorophenyl)silane
- Pentafluorophenyltrimethoxysilane
- trimethoxy-(2,3,4,5,6-pentafluorophenyl)silane
- Benzene,1,2,3,4,5-pentafluoro-6-(trimethoxysilyl)
- 1,2,3,4,5-Pentafluoro-6-(trimethoxysilyl)benzene
- trimethoxy(perfluorophenyl)silane
- STL557340
- BBL103530
- PC10094
- MFCD04039205
- SCHEMBL1359990
- 223668-64-2
- AKOS025212979
- trimethoxy-(2, 3, 4, 5, 6-pentafluorophenyl)silane
- DTXSID50382186
- AS-68429
- T72107
- trimethoxy(2,3,4,5,6-pentafluorophenyl)silane
- Trimethoxy(pentafluorophenyl)silane, >/=97%
- T3352
- SY050881
- C9H9F5O3Si
- DB-234126
-
- MDL: MFCD04039205
- インチ: 1S/C9H9F5O3Si/c1-15-18(16-2,17-3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3
- InChIKey: XFFHTZIRHGKTBQ-UHFFFAOYSA-N
- ほほえんだ: [Si](C1C(=C(C(=C(C=1F)F)F)F)F)(OC([H])([H])[H])(OC([H])([H])[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 288.02400
- どういたいしつりょう: 288.024
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 184.5±40.0 ºC (760 Torr),
- フラッシュポイント: 65.4±27.3 ºC,
- 屈折率: 1.4160 to 1.4200
- ようかいど: 微溶性(1.2 g/l)(25ºC)、
- PSA: 27.69000
- LogP: 1.46720
- じょうきあつ: 1.0±0.3 mmHg at 25°C
Trimethoxy(pentafluorophenyl)silane セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H227-H315-H319
- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- セキュリティの説明: H227+H315+H319
-
危険物標識:

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Trimethoxy(pentafluorophenyl)silane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70875-1g |
Trimethoxy(pentafluorophenyl)silane |
223668-64-2 | ≥97% | 1g |
¥398.0 | 2023-09-05 | |
| Ambeed | A777169-250mg |
Trimethoxy(perfluorophenyl)silane |
223668-64-2 | 98% | 250mg |
$23.0 | 2025-02-21 | |
| TRC | T797395-500mg |
Trimethoxy(pentafluorophenyl)silane |
223668-64-2 | 500mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T797395-100mg |
Trimethoxy(pentafluorophenyl)silane |
223668-64-2 | 100mg |
$ 65.00 | 2022-06-02 | ||
| Ambeed | A777169-5g |
Trimethoxy(perfluorophenyl)silane |
223668-64-2 | 98% | 5g |
$93.0 | 2025-02-21 | |
| Chemenu | CM137858-5g |
trimethoxy(perfluorophenyl)silane |
223668-64-2 | 95+% | 5g |
$278 | 2024-07-28 | |
| eNovation Chemicals LLC | D915410-1g |
Trimethoxy(pentafluorophenyl)silane |
223668-64-2 | 97% | 1g |
$210 | 2023-09-03 | |
| A2B Chem LLC | AD24042-5g |
Trimethoxy(pentafluorophenyl)silane |
223668-64-2 | 98% | 5g |
$72.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1192390-25g |
Trimethoxy(pentafluorophenyl)silane |
223668-64-2 | 98% | 25g |
¥5070.00 | 2023-11-21 | |
| Aaron | AR006YVQ-250mg |
Benzene,1,2,3,4,5-pentafluoro-6-(trimethoxysilyl)- |
223668-64-2 | 97% | 250mg |
$14.00 | 2025-01-23 |
Trimethoxy(pentafluorophenyl)silane 関連文献
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
223668-64-2 (Trimethoxy(pentafluorophenyl)silane) 関連製品
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:223668-64-2)TRIMETHOXY(PENTAFLUOROPHENYL)SILANE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:223668-64-2)Trimethoxy(pentafluorophenyl)silane

清らかである:99%
はかる:5g
価格 ($):219.0